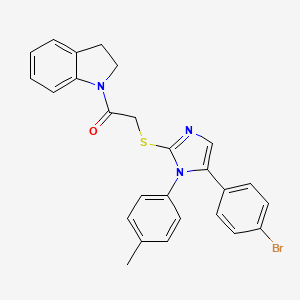

![molecular formula C20H24N4O B2742940 N-butyl-7-(4-isopropylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide CAS No. 1207050-75-6](/img/structure/B2742940.png)

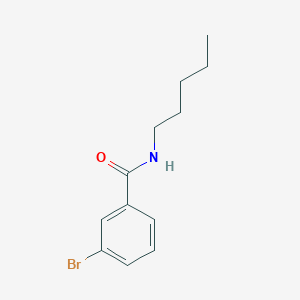

N-butyl-7-(4-isopropylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-butyl-7-(4-isopropylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide” is a derivative of pyrazolopyrimidine . Pyrazolopyrimidines are a series of isomeric heterocyclic chemical compounds with the molecular formula C6H5N3 . They form the central core of a variety of more complex chemical compounds including some pharmaceuticals and pesticides .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been widely studied . A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds . A copper-catalyzed approach was used for synthesizing a wide range of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines .Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives can be analyzed using various techniques. For instance, the dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8 and 19.0 D . In the 1H NMR spectra of a similar compound, the C2–H, C5–H, and N–H protons resonated as singlets at around 8.87, 9.17, and 9.98 ppm, respectively .Chemical Reactions Analysis

Pyrazolopyrimidines form the central core of a variety of more complex chemical compounds including some pharmaceuticals and pesticides . In the case of a similar compound, the carbonyl carbon was recorded at 197.6 ppm, and the ester carbonyl carbons appeared close to 164 ppm .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives can be analyzed using various techniques. For instance, the dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8 and 19.0 D .Mechanism of Action

Future Directions

Pyrazolo[1,5-a]pyrimidine derivatives have attracted a great deal of attention in medicinal chemistry due to their significant biological properties . They have been found to exhibit diverse pharmacological activities, making them promising candidates for drug development . Future research could focus on exploring new synthetic routes and applications of these compounds .

properties

IUPAC Name |

N-butyl-7-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O/c1-4-5-11-22-20(25)17-13-23-24-18(10-12-21-19(17)24)16-8-6-15(7-9-16)14(2)3/h6-10,12-14H,4-5,11H2,1-3H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPIFDHBORVHATQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=C2N=CC=C(N2N=C1)C3=CC=C(C=C3)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-butyl-7-(4-isopropylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

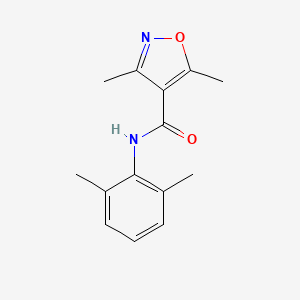

![4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)benzenecarboxamide](/img/structure/B2742857.png)

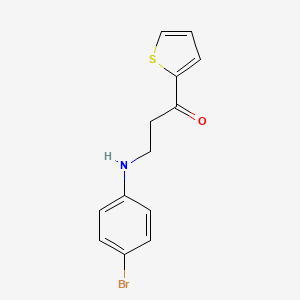

![ethyl 6-acetyl-2-(2,3-dihydro-1,4-dioxine-5-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2742862.png)

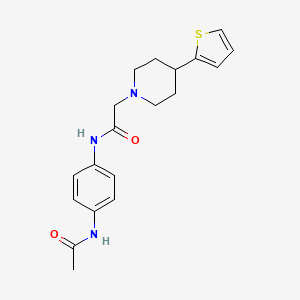

![N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-2-fluorobenzamide](/img/structure/B2742867.png)

![4-(6-Ethyl-5-fluoropyrimidin-4-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2742872.png)

![N-(furan-2-ylmethyl)-2-[1-(4-propan-2-ylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2742877.png)

![2-{(E)-[(3,5-dichlorophenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2742880.png)